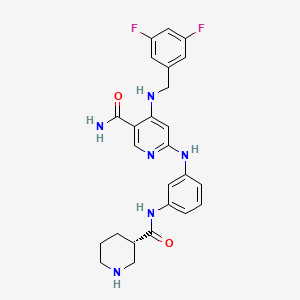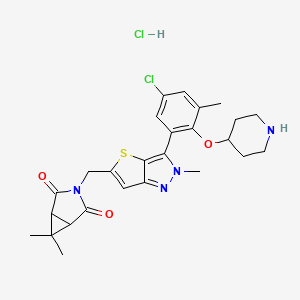
USP7-IN-10 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USP7-IN-10 (hydrochloride) is a potent inhibitor of the enzyme ubiquitin-specific protease 7 (USP7). This compound, also known as compound 1, exhibits an IC50 value of 13.39 nM . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including protein degradation, DNA repair, and cell cycle regulation. Abnormal expression and activity of USP7 have been linked to several diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of USP7-IN-10 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of USP7-IN-10 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
USP7-IN-10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of USP7-IN-10 (hydrochloride) .
Scientific Research Applications
USP7-IN-10 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of USP7 in various chemical processes.
Biology: Employed in biological studies to investigate the function of USP7 in cellular processes such as protein degradation and DNA repair.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with abnormal USP7 activity, such as cancer. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting USP7
Mechanism of Action
USP7-IN-10 (hydrochloride) exerts its effects by inhibiting the activity of USP7. The compound binds to the active site of USP7, preventing it from deubiquitinating its target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The inhibition of USP7 affects various molecular pathways, including the p53-MDM2 axis, which plays a critical role in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are known to inhibit USP7, including:
P22077: A selective USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.
P50429: Another selective USP7 inhibitor with a similar mechanism of action.
Compound 41: A highly potent and selective USP7 inhibitor with in vivo antitumor activity.
Uniqueness of USP7-IN-10 (hydrochloride)
USP7-IN-10 (hydrochloride) is unique due to its high potency and selectivity for USP7. Its IC50 value of 13.39 nM indicates strong inhibitory activity, making it a valuable tool for studying USP7-related pathways and developing therapeutic strategies targeting USP7 .
Properties
Molecular Formula |
C26H30Cl2N4O3S |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[[3-(5-chloro-3-methyl-2-piperidin-4-yloxyphenyl)-2-methylthieno[3,2-c]pyrazol-5-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C26H29ClN4O3S.ClH/c1-13-9-14(27)10-17(22(13)34-15-5-7-28-8-6-15)21-23-18(29-30(21)4)11-16(35-23)12-31-24(32)19-20(25(31)33)26(19,2)3;/h9-11,15,19-20,28H,5-8,12H2,1-4H3;1H |
InChI Key |
DLTAAJRLGMHLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCNCC2)C3=C4C(=NN3C)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)
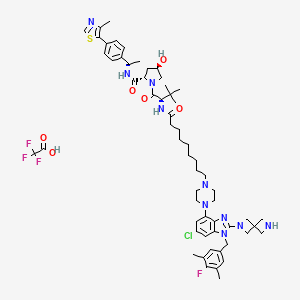
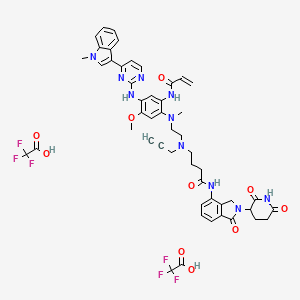
![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

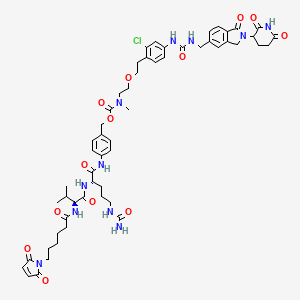
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)
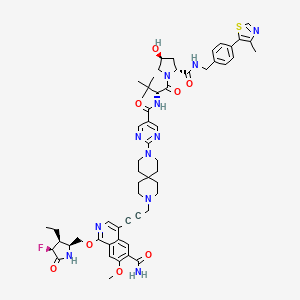
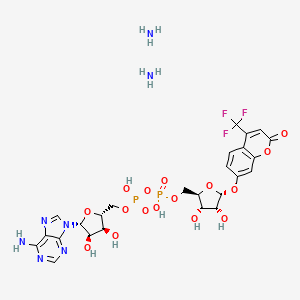
![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
